Tri-O-benzyl-D-glucal
Tri-O-benzyl-D-glucal
Brand Name:
Vulcanchem
CAS No.:
55628-54-1
VCID:
VC0110811
InChI:
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula:
C27H28O4
Molecular Weight:
416.5 g/mol
Tri-O-benzyl-D-glucal
CAS No.: 55628-54-1
Reference Standards
VCID: VC0110811
Molecular Formula: C27H28O4
Molecular Weight: 416.5 g/mol
CAS No. | 55628-54-1 |
---|---|
Product Name | Tri-O-benzyl-D-glucal |
Molecular Formula | C27H28O4 |
Molecular Weight | 416.5 g/mol |
IUPAC Name | (2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran |
Standard InChI | InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1 |
Standard InChIKey | MXYLLYBWXIUMIT-PFBJBMPXSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES | C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Synonyms | 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol; (3R,4S,5R)-3,4,6-Tri-O-benzyl-D-glucal; 3,4,6-Tri-O-benzyl-D-glucal; 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-Hex-1-enitol |
PubChem Compound | 11742644 |
Last Modified | Nov 11 2021 |
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